4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, substituted with a nitro group, a phenyl group, and a methylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound, 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, primarily targets cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and they play a crucial role in cell division and proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to these kinases, preventing them from phosphorylating their target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and mitosis .
Pharmacokinetics
This suggests that the compound is likely to be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a manner that allows for effective therapeutic action .
Result of Action
The primary result of the compound’s action is the inhibition of cell division and proliferation . This is due to its inhibitory effect on CDKs, which disrupts the cell cycle and halts cell division . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Introduction of Methylpiperazine Moiety: The final step involves the substitution of the piperazine ring with a methyl group, which can be achieved through nucleophilic substitution reactions using methyl iodide and piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Methyl iodide, piperazine.
Major Products Formed
Reduction: 4-(4-aminopiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the nitro group and the specific substitution pattern on the quinoline core make this compound unique in terms of its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-21-11-13-22(14-12-21)18-16-9-5-6-10-17(16)23(15-7-3-2-4-8-15)20(25)19(18)24(26)27/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPOUSHRTVIOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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